4,4-Dimethylhex-5-en-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

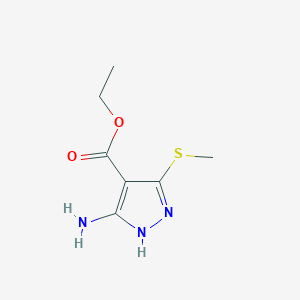

4,4-Dimethylhex-5-en-1-amine is a chemical compound with the CAS Number: 1007122-76-0 . It has a molecular weight of 127.23 . The IUPAC name for this compound is 4,4-dimethyl-5-hexen-1-amine . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of amines like 4,4-Dimethylhex-5-en-1-amine can be achieved through various methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, alkylation of potassium phthalimide followed by hydrolysis of the N‑alkyl phthalimide formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The InChI code for 4,4-Dimethylhex-5-en-1-amine is 1S/C8H17N/c1-4-8(2,3)6-5-7-9/h4H,1,5-7,9H2,2-3H3 . This indicates that the compound has a carbon backbone with a double bond and an amine group attached.Chemical Reactions Analysis

Amines, including 4,4-Dimethylhex-5-en-1-amine, can undergo a variety of reactions . These include reactions with acid chlorides to form amides, conversion to alkenes via a Hofmann elimination, and reactions with alkyl halides .Physical And Chemical Properties Analysis

4,4-Dimethylhex-5-en-1-amine is a liquid at room temperature . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Atmospheric Nucleation Enhancement

Amines, including compounds structurally related to 4,4-Dimethylhex-5-en-1-amine, have been identified as potent agents that can enhance both neutral and ion-induced sulfuric acid-water nucleation in the atmosphere more effectively than ammonia. This suggests their significant role in atmospheric processes and cloud formation, which has implications for climate modeling and air quality assessments (Kurtén et al., 2008).

Organic Synthesis and Catalysis

Cycloaddition Reactions

Research has demonstrated the utility of amines in asymmetric organocatalysis of cycloaddition reactions, leading to enantiomerically enriched products. This application is crucial for the synthesis of complex organic molecules with specific chiralities, highlighting the role of amines in advancing synthetic organic chemistry (Harmata et al., 2003).

Michael Addition Reactions

Amines serve as efficient catalysts in thiol-ene based Michael addition reactions, facilitating the synthesis of polymers and other valuable chemical products. This underscores the importance of amines in polymer chemistry and material science applications (Li et al., 2010).

Biomass Conversion

Amines are key intermediates in the conversion of biomass-based alcohols into valuable chemical products, including agrochemicals, pharmaceuticals, and polymers. This research underscores the critical role of amines in sustainable chemistry and the development of greener chemical processes (Pera‐Titus & Shi, 2014).

Material Science

Supramolecular Chemistry

Studies focusing on noncovalent interactions between amines and carboxylic acid derivatives enhance our understanding of the role these compounds play in forming supramolecular networks. This knowledge is pivotal for the development of new materials with tailored properties for specific applications (Jin et al., 2011).

Security Inks

Novel V-shaped molecules derived from amines demonstrate significant potential in the development of security inks. Their morphology-dependent fluorochromism, induced by mechanical force or pH stimuli, can be applied in anti-counterfeiting technologies (Lu & Xia, 2016).

Safety and Hazards

Orientations Futures

While specific future directions for 4,4-Dimethylhex-5-en-1-amine are not mentioned in the search results, amines in general are a focus of ongoing research in the field of organic chemistry due to their wide range of applications . They are used in the synthesis of a variety of chemical compounds and can serve as building blocks for pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

4,4-dimethylhex-5-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-4-8(2,3)6-5-7-9/h4H,1,5-7,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSTULNDNIEOFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCN)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethylhex-5-en-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)

![(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2645055.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2645056.png)

![(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645058.png)